(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid
Description
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid is a fluorinated, Fmoc-protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its molecular formula is C₂₅H₂₀F₃NO₄ (MW: 455.43 g/mol), with a CAS number of 517905-87-2 . The compound features:
- An Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group, which serves as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS).
- A chiral center with R-configuration, critical for stereoselective interactions in biological systems.
- A 2-(trifluoromethyl)phenyl substituent, providing strong electron-withdrawing effects and enhanced hydrophobicity.
This compound is commercially available (e.g., CymitQuimica, Ref: 10-F692572) at a price of 407.00 €/g, reflecting its specialized applications in drug discovery and biochemical research .
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO4/c26-25(27,28)21-12-6-5-11-19(21)22(13-23(30)31)29-24(32)33-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14H2,(H,29,32)(H,30,31)/t22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSGYGWDKAFPBR-JOCHJYFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
517905-86-1 | |
| Record name | (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[2-(trifluoromethyl)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluoren-9-ylmethoxy carbonyl moiety. This can be achieved through the reaction of fluoren-9-ol with methanol in the presence of a strong acid catalyst to form fluoren-9-ylmethanol. Subsequent reaction with chloroformates or carbonyl chlorides can introduce the carbonyl group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and consistency. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form trifluoromethyl ketones.
Reduction: Reduction reactions can be performed to convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluoren-9-ylmethoxy carbonyl group.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation: Trifluoromethyl ketones.
Reduction: Alcohols.
Substitution: Amides or esters.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the fluoren-9-ylmethoxy carbonyl moiety may interact with enzymes or other biological molecules. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
The 2-(trifluoromethyl)phenyl group distinguishes the target compound from analogs with differing substituents. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 2-CF₃ group in the target compound provides stronger electron withdrawal than fluorine or hydroxyl substituents, enhancing stability in acidic conditions and influencing π-π stacking in peptide chains .
- Hydrophobicity : The CF₃ group increases logP compared to hydroxyl or fluorine analogs, making the target compound suitable for membrane permeability studies .
- Steric Effects : Bulkier substituents (e.g., 3-Cl-4-CF₃ in ) may hinder coupling efficiency in SPPS compared to the target compound’s 2-CF₃ group.
Stereochemical and Backbone Modifications
Stereochemistry
The R-configuration is critical for bioactivity. For example:
- S-configuration analogs (e.g., compounds in ) show reduced binding affinity to HIV-1 gp120 compared to R-configured derivatives, highlighting stereochemical selectivity in antiviral applications .
Backbone Alterations
- Thiophene Derivatives: Compounds like (R)-3-(thiophen-3-yl)propanoic acid (GC67823) introduce sulfur atoms, altering electronic properties and enabling metal coordination in catalysis .
- Extended Chains: (R)-3-...4-(tert-butyl)phenyl)butanoic acid (CAS: 401916-49-2) has a longer carbon chain, increasing flexibility in drug-receptor interactions .
Biological Activity
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid, often referred to as a fluorenylmethoxycarbonyl (Fmoc) protected amino acid derivative, is a compound of significant interest in medicinal chemistry. Its structural features suggest potential applications in peptide synthesis and various biological activities. This article examines its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a fluorenyl moiety, a methoxycarbonyl group, and a trifluoromethyl-substituted phenyl group. Its chemical formula is , with a molecular weight of approximately 323.30 g/mol. The presence of the Fmoc group indicates its utility in protecting amino acids during peptide synthesis.
Biological Activity Overview
The biological activity of this compound is primarily linked to its role in synthesizing biologically active peptides. Compounds with similar structures have been shown to exhibit various pharmacological activities, including:
- Antiviral : Inhibition of viral replication pathways.
- Anticancer : Induction of apoptosis in cancer cells.
- Anti-inflammatory : Modulation of inflammatory responses.
The mechanism of action for this compound is not fully elucidated due to limited specific studies; however, it is hypothesized to involve:
- Peptide Formation : Acting as a building block in peptide synthesis, facilitating the formation of biologically active peptides.
- Target Interaction : Interacting with biological macromolecules such as enzymes and receptors, potentially modulating their activity.
1. Peptide Synthesis Applications
Research has demonstrated that Fmoc-protected amino acids like this compound are essential in solid-phase peptide synthesis (SPPS). They allow for the selective protection and deprotection of amino groups during peptide assembly, enhancing the yield and purity of synthesized peptides.
2. Anticancer Activity
A study examined the effects of peptides synthesized using Fmoc-protected amino acids on various cancer cell lines. The results indicated that certain peptides exhibited significant cytotoxicity against breast and colon cancer cells, suggesting potential therapeutic applications in oncology.
3. Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of peptides derived from similar amino acid derivatives. The study found that these peptides could inhibit pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Fmoc-Amino Acid | Fmoc-Amino Acid | Directly used in peptide synthesis |
| Ethyl Glycinate | Ethyl Glycinate | Simpler structure for basic peptide chains |
| Boc-Amino Acid | Boc-Amino Acid | Alternative protection strategy affecting reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
